molecular formula C7H12ClNO2 B3427211 cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride CAS No. 57266-56-5

cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride

Cat. No.: B3427211
CAS No.: 57266-56-5
M. Wt: 177.63 g/mol
InChI Key: HZJHDHWPTTVQSN-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

(1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-2,5-6H,3-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJHDHWPTTVQSN-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]([C@@H]1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57266-56-5
Record name cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation and amination processes, utilizing high-pressure reactors and efficient catalysts to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: Cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

  • Drug Development :
    • Neurotransmitter Modulation : The compound's structural similarity to GABA suggests its potential as a precursor for synthesizing analogs that modulate neurotransmitter activity, which could be beneficial in treating neurological disorders .
    • ACE Inhibition : Hydroxamic derivatives of this compound have been evaluated for their ability to inhibit angiotensin-converting enzyme (ACE), which is vital for managing hypertension and heart failure.
  • Antimicrobial Activity :
    • Studies indicate that derivatives of cis-6-amino-3-cyclohexene-1-carboxylic acid exhibit antimicrobial properties against various bacterial strains, suggesting potential therapeutic applications .

Biochemical Research

  • Protein Interaction Studies :
    • The compound has been used in binding assays to study its interactions with specific protein targets, influencing their conformation and activity. This is particularly relevant in understanding the mechanisms of action of neurotransmitters .
  • Synthesis of Analogues :
    • Researchers have synthesized various analogues to explore their biological properties further, highlighting the importance of the cyclohexene structure in enhancing biological activity compared to more flexible amino acids .

Industrial Applications

  • Chemical Synthesis :
    • As a building block in organic synthesis, this compound is utilized to create more complex molecules in pharmaceutical and material science industries .
  • Development of New Materials :
    • The compound's unique properties make it suitable for developing new materials with specific functionalities, particularly in the fields of polymer science and nanotechnology .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can provide insights into its distinctive features:

Compound NameStructure CharacteristicsUnique Features
2-Amino-cyclohexane-carboxylic acidSimilar backbone but lacks double bondMore flexible structure
4-Aminocyclohexanecarboxylic acidDifferent position of amino groupPotentially different biological activity
L-ProlineNaturally occurring cyclic amino acidImportant role in protein structure
cis-3-Aminocyclopentane-carboxylic acidSmaller ring structureDifferent steric effects compared to cyclohexene

This table illustrates how the conformational constraints of cis-6-amino-3-cyclohexene-1-carboxylic acid may lead to distinct reactivity and interaction profiles compared to its analogues.

Case Studies

Several studies have investigated the biological activity and practical applications of this compound:

  • In Vitro Studies : Laboratory experiments demonstrated significant affinity towards certain neurotransmitter receptors, showcasing its potential as a therapeutic agent .
  • Toxicological Assessments : While some derivatives exhibit beneficial effects, toxicological studies indicated the necessity for careful evaluation due to potential irritant properties observed at high concentrations .
  • Synthesis Pathways : Research has focused on various synthetic routes to obtain this compound efficiently, emphasizing its role as a versatile intermediate in organic synthesis .

Mechanism of Action

The mechanism of action of cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alicyclic Amino Acid Derivatives

The following table compares this compound with related alicyclic amino acids from and other sources:

Compound Name Molecular Formula Molecular Weight Functional Groups Stereochemistry Key Applications Reference
This compound C₇H₁₁NO₂·HCl 177.63 Amino, Carboxylic acid, Hydrochloride cis Drug synthesis, biochemical studies
cis-[4-(Fmoc-amino)cyclohexyl]acetic acid C₂₃H₂₅NO₄ 379.45 Fmoc-protected amino, Carboxylic acid cis Solid-phase peptide synthesis
cis-2-(Boc-amino)-cyclohexanecarboxylic acid C₁₂H₂₁NO₄ 243.30 Boc-protected amino, Carboxylic acid cis Peptide backbone modification
2-(1-Aminocyclohexyl)acetic acid hydrochloride C₈H₁₅NO₂·HCl 193.67 Amino, Carboxylic acid, Hydrochloride - Conformational studies in drug design
(±)-cis-2-(Boc-amino)-3-cyclopentene-1-carboxylic acid C₁₁H₁₇NO₄ 227.26 Boc-protected amino, Carboxylic acid cis (racemic) Cyclopentane-based drug scaffolds

Key Observations :

  • Hydrochloride Salts: The target compound and 2-(1-Aminocyclohexyl)acetic acid hydrochloride exhibit enhanced aqueous solubility compared to non-salt forms (e.g., Boc- or Fmoc-protected derivatives) .
  • Ring Size and Rigidity : The cyclohexene ring introduces conformational rigidity, whereas cyclopentene derivatives (e.g., UD-0095) offer smaller ring systems for tailored drug scaffolds .
  • Protecting Groups : Boc and Fmoc derivatives (e.g., UD-0092, UD-0093) are preferred in peptide synthesis to prevent unwanted side reactions .

Stereoisomers and Positional Isomers

trans-2-Amino-1-cyclohexanecarboxylic acid
  • CAS Number : 5691-19-0 .
  • Molecular Formula: C₇H₁₃NO₂.
  • Molecular Weight : 143.18 g/mol .
  • Key Differences :
    • Stereochemistry : Trans configuration alters hydrogen bonding and solubility.
    • Thermal Stability : Higher melting point (274–278°C) compared to the cis isomer, suggesting stronger crystal lattice interactions .
1-Amino-1-cyclohexanecarboxylic acid
  • CAS Number : 2756-85-6 .
  • Molecular Formula: C₇H₁₃NO₂.
  • Molecular Weight : 143.18 g/mol .
  • Key Differences: Substituent Position: Amino and carboxylic acid groups are on the same carbon, limiting conformational flexibility. Applications: Primarily used in studies of alicyclic amino acid reactivity .

Functional Group Variants

cis-6-Amino-cyclohex-3-enecarboxylic acid amide
  • CAS Number : 867011-19-6 .
  • Molecular Formula : C₇H₁₂N₂O.
  • Molecular Weight : 140.18 g/mol .
  • Key Differences :
    • Amide vs. Carboxylic Acid : The amide group reduces acidity and enhances stability under basic conditions, making it suitable for peptide mimetics .
1-Aminocyclobutane[11C]carboxylic acid
  • Molecular Formula: C₅H₉NO₂ .
  • Molecular Weight : 115.13 g/mol .
  • Key Differences :
    • Ring Size : Cyclobutane ring increases ring strain, enhancing reactivity.
    • Applications : Radiolabeled with carbon-11 for positron emission tomography (PET) imaging of tumors .

Biological Activity

cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride (CAS: 57266-56-5) is a compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C7H12ClNO2
  • Molecular Weight : 177.63 g/mol
  • Appearance : Solid, typically a white to off-white powder
  • Storage Conditions : Recommended to be stored in a cool and dark place, below 15°C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties :
    • Studies have shown that derivatives of cyclohexene compounds possess significant anticancer activity. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cell lines, demonstrating cytotoxic effects superior to standard chemotherapeutics like bleomycin .
    • The compound's structural features may enhance its interaction with tumor-associated proteins, thus inhibiting tumor growth and metastasis .
  • Enzyme Inhibition :
    • The compound has been studied for its role as an inhibitor of certain enzymes, particularly carboxylesterases, which are crucial in drug metabolism and detoxification processes. Enhanced activity against these enzymes can lead to improved pharmacokinetic profiles for therapeutic agents .
  • Neuroprotective Effects :
    • Initial studies suggest potential neuroprotective effects through modulation of neurotransmitter systems. This could imply utility in treating neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound include:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating intrinsic signaling cascades, leading to cell death.
  • Enzyme Interaction : By binding to active sites on enzymes like carboxylesterases, the compound can alter enzyme kinetics, enhancing or inhibiting their activity depending on the context.

Case Studies and Research Findings

StudyFindings
Zhang et al. (2023)Demonstrated that cyclohexene derivatives exhibit enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to bleomycin .
PMC11491460 (2024)Highlighted the role of carboxylesterase inhibitors in improving the selectivity and efficacy of anticancer drugs through structural modifications .
Research on Neuroprotective EffectsSuggested that cis-6-amino derivatives could modulate neurotransmitter levels, providing a basis for further studies in neuroprotection .

Q & A

Q. What are the common synthetic routes for cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?

The compound is synthesized via multi-step organic reactions, including cycloaddition or catalytic hydrogenation of precursor molecules. For example, cycloaddition reactions using nitrile oxides or azides can introduce the amino group, followed by HCl treatment to form the hydrochloride salt. Reaction parameters such as temperature (e.g., 80–100°C for cycloaddition), solvent polarity, and catalyst selection (e.g., palladium for hydrogenation) critically affect yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve ≥97% purity .

Q. How does the hydrochloride salt form enhance the compound’s applicability in biological assays?

The hydrochloride salt improves aqueous solubility, which is essential for in vitro assays (e.g., enzyme inhibition studies) and pharmacokinetic profiling. Solubility can be quantified using techniques like UV-Vis spectroscopy in phosphate-buffered saline (PBS) at physiological pH. Researchers should verify solubility empirically, as variations in salt stoichiometry may affect results .

Q. What biological activities are associated with this compound, and what experimental approaches are used to validate them?

Preliminary studies suggest anti-inflammatory and analgesic properties, likely mediated through interactions with cyclooxygenase (COX) enzymes or opioid receptors. In vitro assays (e.g., COX-1/COX-2 inhibition) and rodent models of inflammation (e.g., carrageenan-induced paw edema) are standard methods. Activity is often compared to structural analogs, such as trans-isomers, to assess stereochemical effects .

Q. How can researchers distinguish between cis and trans isomers of 6-Amino-3-cyclohexene-1-carboxylic acid derivatives?

Techniques include:

  • NMR spectroscopy : Chemical shifts of protons adjacent to the amino and carboxylic groups differ due to spatial arrangements.
  • Chiral HPLC : Using columns like Chiralpak IG-3 to resolve enantiomers.
  • X-ray crystallography : Definitive structural confirmation, though resource-intensive .

Advanced Research Questions

Q. How can synthesis protocols be optimized to minimize byproducts like trans-isomers or over-reduced intermediates?

Optimization strategies:

  • Catalyst screening : Use chiral catalysts (e.g., Ru-BINAP complexes) to enhance stereoselectivity.
  • Reaction monitoring : Employ in-situ FTIR or LC-MS to detect intermediates.
  • Temperature control : Lower hydrogenation temperatures (e.g., 25°C) reduce over-reduction of the cyclohexene double bond .

Q. How should researchers address contradictions in reported biological activity data between this compound and its analogs?

Contradictions may arise from:

  • Isomer impurities : Verify purity via HPLC (>99%) before assays.
  • Receptor specificity : Use knockout cell lines or siRNA silencing to identify target proteins.
  • Species variability : Cross-validate findings in human primary cells and animal models .

Q. What computational methods are suitable for designing derivatives with improved pharmacokinetic properties?

  • Molecular docking : Predict binding affinity to targets like COX-2 (PDB ID: 5IKT) using AutoDock Vina.
  • QSAR modeling : Corrogate substituent effects on solubility (e.g., logP) and bioavailability.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can researchers investigate the compound’s interaction with biological macromolecules at the molecular level?

Techniques include:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM : Resolve ligand-induced conformational changes in large complexes .

Methodological Notes

  • Purity Validation : Always use orthogonal methods (HPLC + NMR) to confirm compound identity and purity.
  • Solubility Testing : Pre-dissolve the hydrochloride salt in PBS (pH 7.4) and filter (0.22 µm) before in vitro assays.
  • Data Reproducibility : Replicate experiments across ≥3 independent trials and report mean ± SEM.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride
Reactant of Route 2
cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.